molecular formula C15H14N4O B11068540 N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B11068540
M. Wt: 266.30 g/mol
InChI Key: MROOQQKDLDWVMD-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide is a compound that features a benzimidazole moiety linked to a pyridine carboxamide group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide typically involves the condensation of 2-(1H-benzimidazol-2-yl)ethylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of nitro groups can produce amines .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The pyridine carboxamide group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide is unique due to the combination of the benzimidazole and pyridine carboxamide groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H14N4O/c20-15(11-5-8-16-9-6-11)17-10-7-14-18-12-3-1-2-4-13(12)19-14/h1-6,8-9H,7,10H2,(H,17,20)(H,18,19)

InChI Key

MROOQQKDLDWVMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=NC=C3

Origin of Product

United States

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